molecular formula C10H14O3S B11887855 Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate

Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate

Cat. No.: B11887855
M. Wt: 214.28 g/mol
InChI Key: PKTIIFBXFGLNPY-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate (CAS: 1422354-53-7) is a spirocyclic compound featuring a sulfur atom (thia) in its five-membered ring and an oxo group at position 7. Its molecular formula is C₁₀H₁₄O₃S, with a molecular weight of 214.28 g/mol . Predicted properties include a density of 1.24 g/cm³, boiling point of 325.9°C, and a pKa of 10.10, indicating moderate acidity .

Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C10H14O3S/c1-2-13-9(12)8-7(11)6-10(14-8)4-3-5-10/h8H,2-6H2,1H3

InChI Key

PKTIIFBXFGLNPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)CC2(S1)CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate typically involves the reaction of a suitable thioester with an appropriate ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spiro ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of secondary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate serves as a versatile scaffold in the development of novel pharmaceuticals. Its unique spirocyclic structure allows for modifications that can enhance biological activity or target specificity. Research indicates that derivatives of this compound exhibit promising activity against various diseases, particularly cancers and bacterial infections.

Case Studies in Drug Development

  • Anticancer Activity : Certain derivatives have been investigated for their ability to inhibit K-Ras proteins, which are implicated in many cancers. The structure of this compound facilitates interactions with these proteins, making it a candidate for further development as a cancer therapeutic .
  • Antibacterial Properties : The compound has shown significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. Studies suggest that its mechanism may involve disruption of bacterial cell wall synthesis .

Antibacterial Applications

The compound's potential as an antibacterial agent is particularly noteworthy. This compound and its derivatives have been tested for efficacy against various bacterial strains.

Efficacy Against Pathogens

Pathogen Activity Reference
Staphylococcus aureusEffective
Escherichia coliEffective
Klebsiella pneumoniaeModerate
Pseudomonas aeruginosaLimited

Research indicates that the compound can be formulated into different dosage forms such as tablets, capsules, and topical applications for treating infections caused by these bacteria.

Synthesis and Structural Modifications

The synthetic pathways leading to this compound involve several steps that allow for structural modifications, enhancing its pharmacological properties.

Synthetic Pathways

  • Initial Synthesis : The compound can be synthesized from ethyl acetoacetate through a series of reactions involving cyclization with appropriate amines.
  • Modification Techniques : Techniques such as high-performance liquid chromatography (HPLC) are employed to purify and isolate active isomers, which are crucial for determining the most effective therapeutic agents .

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Heteroatom Variations

(a) Ethyl 5-azaspiro[3.4]octane-6-carboxylate
  • Molecular Formula: C₁₀H₁₇NO₂
  • Molecular Weight : 183.25 g/mol
  • Key Differences: Replaces sulfur with nitrogen (aza) in the spiro ring. The lack of an oxo group at position 7 further differentiates its electronic profile .
(b) tert-Butyl (R,E)-7-benzylidene-5-(4-fluorophenyl)-8-oxo-6-azaspiro[3.4]octane-6-carboxylate
  • Molecular Formula: Not explicitly provided, but includes a benzylidene substituent and 4-fluorophenyl group.
  • Key Differences: Incorporates nitrogen (aza) in the spiro ring and a bulky tert-butyl ester.

Functional Group and Substituent Variations

(a) Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Molecular Formula : C₂₆H₂₆N₂O₆S
  • Molecular Weight : 494.55 g/mol
  • Key Differences: Features a fused thiazolopyrimidine ring system instead of a spiro structure. The trimethoxybenzylidene group introduces strong electron-donating effects, and the thiazole ring enhances aromaticity. Crystallographic data (monoclinic, P2₁/n) reveal intermolecular C–H···O hydrogen bonds, which stabilize its solid-state packing .
(b) Pharmacopeial Bicyclic Compounds (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives)
  • Example: (6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • Key Differences : Bicyclic systems replace the spiro architecture. The presence of both sulfur (thia) and nitrogen (aza) in the bicyclic core enhances hydrogen-bonding capacity, as seen in crystal structures .

Physicochemical and Reactivity Comparison

Property Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate Ethyl 5-azaspiro[3.4]octane-6-carboxylate Thiazolopyrimidine Derivative
Molecular Weight (g/mol) 214.28 183.25 494.55
Density (g/cm³) 1.24 (predicted) N/A 1.417
Boiling Point (°C) 325.9 (predicted) N/A Decomposes at high temps
Key Functional Groups Oxo, thia, ethyl ester Aza, ethyl ester Oxo, thiazole, trimethoxybenzylidene
Hydrogen Bonding Moderate (ester and oxo groups) Limited (ester only) Strong (C–H···O interactions)

Crystallographic and Conformational Insights

  • This compound: No crystallographic data is available, but analogous spiro compounds (e.g., thiazolopyrimidine derivatives) exhibit puckered ring conformations. For example, the pyrimidine ring in deviates by 0.224 Å from planarity, adopting a flattened boat conformation .
  • Thiazolopyrimidine Derivative : Crystal packing involves bifurcated C–H···O hydrogen bonds, forming chains along the c-axis. The dihedral angle between the thiazolopyrimidine and benzene rings is 80.94° , indicating significant steric distortion .

Biological Activity

Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate is a spirocyclic compound featuring a sulfur atom, which contributes to its unique chemical properties and biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, as well as its potential mechanisms of action.

  • Molecular Formula : C10_{10}H14_{14}O3_3S
  • Molecular Weight : 214.28 g/mol
  • Structural Features : The compound contains an ester functional group, a carbonyl group, and a thia component, enhancing its reactivity and biological interactions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve the formation of covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity and leading to therapeutic effects against bacterial infections.

Anticancer Activity

The compound has shown promising results in various studies regarding its anticancer properties. Its ability to interact with specific molecular targets suggests it may inhibit cancer cell proliferation. For instance, preliminary research indicates that derivatives of similar spirocyclic compounds exhibit moderate to potent activity against several cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells .

The biological activity of this compound is primarily attributed to its sulfur atom, which allows it to engage in nucleophilic attacks on critical biomolecules within the cell. This interaction can disrupt normal cellular functions, leading to apoptosis in cancer cells or inhibiting bacterial growth.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antitumor Activity Assessment :
    • A study evaluated various spirocyclic compounds for their cytotoxic effects on cancer cell lines.
    • Compounds with structural similarities to Ethyl 7-oxo-5-thiaspiro showed IC50_{50} values ranging from 0.08 to 0.20 μM against MDA-MB-231 and HeLa cells, indicating significant antiproliferative effects .
  • Antimicrobial Testing :
    • Ethyl 7-oxo-5-thiaspiro was tested against a range of bacterial strains.
    • Results demonstrated effective inhibition of growth, suggesting potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their unique characteristics and biological activities:

Compound NameStructural FeaturesUnique Characteristics
This compoundContains sulfur atomExhibits strong antimicrobial and anticancer properties
Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylateContains oxygen instead of sulfurLacks the unique reactivity associated with sulfur
2,6-Diazaspiro[3.4]octaneContains nitrogen atoms in the structureDifferent reactivity profile due to nitrogen presence

Q & A

Q. What are the common synthetic routes for Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate in laboratory settings?

The synthesis typically involves annulation strategies to construct the spirocyclic core. Key steps include:

  • Cyclopentane ring formation : Achieved via intramolecular cyclization of precursor molecules containing ester and thioether functionalities.
  • Oxidation of sulfur : Controlled oxidation (e.g., using H₂O₂) to generate the sulfoxide or sulfone intermediates, which stabilize the spiro architecture.
  • Esterification : Final functionalization with ethyl groups under mild acidic or basic conditions to preserve the spirocyclic integrity .
    Lab-scale protocols prioritize yield optimization and purity, avoiding industrial-scale continuous flow reactors mentioned in some sources .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography : Critical for resolving the spirocyclic structure. SHELX programs (e.g., SHELXL for refinement) are widely used to analyze bond lengths, angles, and sulfur stereochemistry .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify ester carbonyls (δ ~165-170 ppm) and sp³-hybridized carbons in the thiaspiro ring (δ 30-50 ppm).
  • IR spectroscopy : Confirms ester C=O stretches (~1720 cm⁻¹) and sulfur-oxygen bonds (e.g., sulfoxide S=O at ~1050 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity.
  • Mechanistic studies : Employ fluorescence-based enzymatic assays to detect covalent binding between the sulfur atom and bacterial thioredoxin reductase .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural elucidation?

  • Multi-program validation : Cross-check refinement results using SHELXL (for small-molecule precision) and PHENIX (for handling twinning or high-resolution data) .
  • Hydrogen bonding analysis : Apply graph-set theory (as described in Etter’s formalism) to validate intermolecular interactions, especially sulfur-mediated packing patterns .
  • Density functional theory (DFT) : Compare calculated vs. experimental bond angles to identify discrepancies caused by thermal motion or disorder .

Q. What methodological approaches are recommended to investigate the covalent binding mechanism with target enzymes?

  • Mass spectrometry (MS) : Use LC-MS to track adduct formation between the sulfur atom and nucleophilic residues (e.g., cysteine thiols).
  • Site-directed mutagenesis : Replace key cysteine residues in target enzymes (e.g., proteases) to confirm binding specificity.
  • Kinetic isotope effects (KIE) : Measure kcat/KMk_{\text{cat}}/K_M ratios with deuterated substrates to elucidate rate-limiting steps in inhibition .

Q. How does the spirocyclic architecture influence reactivity in ring-opening reactions compared to non-spirocyclic analogs?

  • Steric effects : The fused spiro ring imposes torsional strain, favoring nucleophilic attack at the sulfur-adjacent carbonyl (C6).
  • Comparative studies : Non-spiro analogs (e.g., linear thioesters) exhibit slower ring-opening kinetics due to reduced ring strain.
  • Computational modeling : Use Gaussian or ORCA to calculate activation energies for ring-opening pathways, highlighting transition-state stabilization in spiro systems .

Key Recommendations for Researchers

  • Synthetic optimization : Prioritize annulation strategies over linear syntheses to minimize side products .
  • Mechanistic studies : Combine MS and mutagenesis to validate sulfur’s role in bioactivity .
  • Data validation : Use multi-program crystallographic analysis to resolve ambiguities in spirocyclic systems .

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